1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione 1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1207034-17-0
VCID: VC7330596
InChI: InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3
SMILES: CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Molecular Formula: C23H24N4O5
Molecular Weight: 436.468

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

CAS No.: 1207034-17-0

Cat. No.: VC7330596

Molecular Formula: C23H24N4O5

Molecular Weight: 436.468

* For research use only. Not for human or veterinary use.

1-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione - 1207034-17-0

Specification

CAS No. 1207034-17-0
Molecular Formula C23H24N4O5
Molecular Weight 436.468
IUPAC Name 1-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Standard InChI InChI=1S/C23H24N4O5/c1-14(2)12-27-22(28)18-7-5-6-8-19(18)26(23(27)29)13-20-24-21(25-32-20)15-9-16(30-3)11-17(10-15)31-4/h5-11,14H,12-13H2,1-4H3
Standard InChI Key SLHVONRKOXHDOO-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC

Introduction

Key Features:

  • Molecular Formula: C22H23N5O5

  • Core Functional Groups:

    • Quinazoline-dione core

    • Oxadiazole ring

    • Dimethoxyphenyl substituent

    • Isobutyl side chain

Synthesis Pathways

The synthesis of this compound typically involves multistep reactions combining quinazoline-dione derivatives with oxadiazole intermediates. General steps include:

  • Preparation of Quinazoline-Dione Core:

    • Starting from anthranilic acid derivatives.

    • N-Alkylation using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate as a base .

  • Formation of Oxadiazole Substituent:

    • Cyclization of hydrazones derived from aldehydes and hydrazides to form the oxadiazole ring .

  • Final Coupling Step:

    • The oxadiazole derivative is tethered to the quinazoline-dione scaffold via a methyl linkage under reflux conditions with suitable catalysts.

Analytical Characterization:

The compound's structure is confirmed using techniques such as:

  • IR Spectroscopy (identifying functional groups)

  • NMR (proton and carbon spectra for structural elucidation)

  • Mass Spectrometry (molecular weight confirmation) .

Key Findings:

  • Effective against Gram-positive and Gram-negative bacteria.

  • Moderate to high activity compared to standard drugs such as ciprofloxacin .

Anticancer Potential

The oxadiazole moiety enhances anticancer properties by improving binding affinity at active sites of cancer-related enzymes.

Observations:

  • Molecular docking studies suggest strong interactions with cancer cell targets.

  • ADMET profiling indicates favorable drug-like properties .

Pharmaceutical Applications

This compound serves as a lead molecule for developing:

  • Broad-spectrum antibiotics to combat resistance issues.

  • Targeted anticancer therapies.

Research Prospects

Further optimization via structure-activity relationship (SAR) studies could enhance potency and selectivity.

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